5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid
Description
Properties
IUPAC Name |
5-(piperidin-1-ylmethyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-11(14)10-5-4-9(15-10)8-12-6-2-1-3-7-12/h4-5H,1-3,6-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMTWLBLESUJEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349568 | |
| Record name | 5-[(Piperidin-1-yl)methyl]furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301353-36-6 | |
| Record name | 5-[(Piperidin-1-yl)methyl]furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 301353-36-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C12H15NO3 and features a furan ring substituted with a piperidine moiety. The presence of a carboxylic acid functional group enhances its solubility and reactivity in biological systems, which is crucial for its interaction with various biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains, indicating potential for use in treating infections.
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells, which could be beneficial in neurodegenerative disease models.
- Interaction with Biological Pathways : ToxCast bioactivity assessments reveal that this compound interacts with multiple biological pathways, suggesting versatility in pharmacological effects.
The mechanism of action involves binding to specific enzymes or receptors, modulating their activity. This can lead to various biological effects depending on the target pathway. For instance, it may influence pathways involved in inflammation or cell signaling, which are crucial for therapeutic applications.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against specific bacterial strains | |
| Neuroprotective | Protective effects observed in neuronal models | |
| Pathway Interaction | Modulates multiple biological pathways |
Recent Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria. This suggests its potential application in developing new antibiotics.
- Neuroprotection : In vitro studies have shown that the compound can reduce oxidative stress in neuronal cells, which is a key factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. The neuroprotective effects were attributed to the modulation of inflammatory pathways.
- Pharmacological Versatility : The compound's ability to interact with various biological targets was highlighted in a ToxCast assessment, where it was found to affect several signaling pathways related to cell survival and apoptosis.
Q & A
Q. What are the common synthetic routes for 5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid?
The synthesis typically involves multi-step organic reactions, such as:
- Coupling reactions : Piperidine derivatives can be introduced via nucleophilic substitution or reductive amination. For example, furan-2-carboxylic acid derivatives are often functionalized using alkylation or amidation reactions (similar to methods in ).
- Protection/deprotection strategies : Protecting groups (e.g., tert-butoxycarbonyl, Fmoc) may stabilize reactive intermediates during synthesis (as seen in ).
- Purification : High-performance liquid chromatography (HPLC) or recrystallization ensures ≥95% purity, comparable to protocols in .
Q. How is structural characterization performed for this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies piperidine and furan ring protons/carbons.
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry, as applied to related piperidine-carboxylic acids in .
- HPLC : Validates purity (>97%), as emphasized in quality control data .
Q. What biological targets are associated with this compound?
While direct data is limited, structurally analogous compounds (e.g., pyridine- and thiophene-carboxylic acids) show activity against:
- Enzymes : Kinases, proteases (e.g., anti-inflammatory targets in ).
- Receptors : GPCRs or ion channels, inferred from piperidine-containing drugs .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with varying substituents?
- Design of Experiments (DoE) : Systematically vary reaction parameters (temperature, catalyst loading) using statistical models.
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve efficiency (see ).
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity, as noted in furan synthesis .
Q. How to address contradictions in reported biological activity data?
- Reproducibility checks : Validate assay conditions (pH, temperature) and compound purity (via COA, as in ).
- Structural analogs : Test derivatives to isolate pharmacophores (e.g., fluorine substitution’s role in bioavailability, ).
- Molecular modeling : Use docking studies to explain binding affinity variations (applied in ).
Q. What strategies enhance metabolic stability of derivatives?
- Bioisosteric replacement : Substitute labile groups (e.g., ester → amide) to reduce hydrolysis (as in ).
- Lipophilicity adjustment : Introduce fluorinated or cyclic substituents to improve membrane permeability (see ).
- Prodrug design : Mask carboxylic acid with ester groups to prolong half-life (e.g., tert-butyl esters in ).
Q. How to resolve spectral data ambiguities for structural isomers?
- 2D NMR techniques : NOESY or HSQC differentiate regioisomers (applied in ).
- Computational chemistry : Compare experimental and DFT-calculated IR/UV spectra (as in ).
- Chiral chromatography : Separate enantiomers using columns with chiral stationary phases (e.g., for (2R,3R)-isomers in ).
Safety and Compliance
- Toxicity : Limited data; handle as per occupational safety guidelines (e.g., PPE, fume hoods) .
- Ecological impact : No degradability data; follow institutional waste disposal protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
